molecular formula C18H19N3O4 B15026284 N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

Cat. No.: B15026284
M. Wt: 341.4 g/mol
InChI Key: FKQNGEBFBWTISZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a quinazolinone core and dimethoxyphenyl groups. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions.

    Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and aluminum chloride as a catalyst.

    Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
  • N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds that may lack this feature, leading to differences in reactivity and biological activity.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide

InChI

InChI=1S/C18H19N3O4/c1-11(22)20-21-17(12-8-9-15(24-2)16(10-12)25-3)19-14-7-5-4-6-13(14)18(21)23/h4-10,17,19H,1-3H3,(H,20,22)

InChI Key

FKQNGEBFBWTISZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC

solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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